molecular formula C14H28O2 B1631631 Tetradecanoic-2,2-D2 acid CAS No. 30719-21-2

Tetradecanoic-2,2-D2 acid

Cat. No. B1631631
CAS RN: 30719-21-2
M. Wt: 230.38 g/mol
InChI Key: TUNFSRHWOTWDNC-KLTYLHELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecanoic-2,2-D2 acid, also known as Myristic-2,2-d2 acid, 2,2-Dideuterio-tetradecanoic acid, α-Dideuterotetradecanoic acid, [2,2-2H2]-Myristic acid, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It has a molecular formula of C14H26D2O2 and a molecular weight of 230.38 .


Molecular Structure Analysis

The molecular structure of Tetradecanoic-2,2-D2 acid can be represented by the SMILES notation: O=C(O)CCCCCCCCCCCCC . The InChI representation is: InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 .


Physical And Chemical Properties Analysis

Tetradecanoic-2,2-D2 acid is a solid at room temperature . For more detailed physical and chemical properties, it is recommended to refer to its material safety data sheet or contact the supplier directly.

Scientific Research Applications

Stable Isotope Labeled Lipids

Tetradecanoic-2,2-D2 acid is a product in the category of Stable Isotope Labeled (SIL) Lipids . These lipids are used in various research fields, including lipidomics and metabolomics, where they serve as internal standards for mass spectrometry-based measurements.

Thermal Management Applications

In a study, Tetradecanoic-2,2-D2 acid was used to synthesize silica-encapsulated nanocapsules for thermal management applications . These nanocapsules, also known as phase change materials (PCMs), can absorb a great volume of energy through the phase transition from solid to liquid and release that energy in the phase shift from liquid to solid . This property makes them ideal for thermal management systems, offering promising passive cooling opportunities.

Obesity-Associated Metabolic Disorders

A research study found that a high-fat diet supplemented with Myristic acid-d2 aggravated high-fat diet-induced adipose inflammation and systemic insulin resistance in mice . This suggests that Myristic acid-d2 could be used in research to understand the effects of saturated fatty acids on obesity-associated metabolic disorders.

Cosmetics and Soaps

Myristic acid is often used in the production of soaps and cosmetics due to its ability to create a rich and creamy lather . Although this application doesn’t specifically mention the deuterated form (Myristic acid-d2), it’s plausible that it could be used in similar applications where the properties of the parent compound are desirable.

Triglycerides Component

Myristic acid is an important component of triglycerides, a type of lipid found in dietary fats . Again, while this doesn’t specifically mention Myristic acid-d2, it’s likely that it could be used in research studying the metabolism and function of triglycerides.

Research Grade Lipids

Tetradecanoic-2,2-D2 acid is classified as a research-grade lipid . These lipids are used in a wide range of scientific research, including studies on lipid metabolism, lipid-protein interactions, and the role of lipids in cellular signaling.

Safety and Hazards

Tetradecanoic acid, the non-deuterated form of Tetradecanoic-2,2-D2 acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

Tetradecanoic-2,2-D2 acid is a research-grade lipid, and its future directions would likely involve its use in scientific research . As a stable isotope-labeled compound, it could be used in studies investigating lipid metabolism, fatty acid-related diseases, and other related areas of research.

Mechanism of Action

properties

IUPAC Name

2,2-dideuteriotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-KLTYLHELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecanoic-2,2-D2 acid

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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